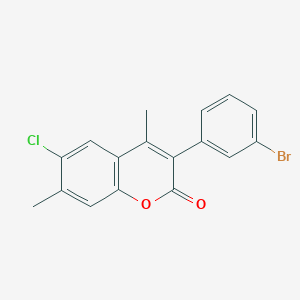

3-(3 inverted exclamation mark -Bromophenyl)-6-chloro-4,7-dimethylcoumarin

Description

3-(3-Bromophenyl)-6-chloro-4,7-dimethylcoumarin (CAS 720673-84-7) is a synthetic coumarin derivative characterized by a brominated phenyl group at position 3, a chlorine atom at position 6, and methyl groups at positions 4 and 7 of the coumarin scaffold . The unique substitution pattern of this compound differentiates it from other brominated coumarins, likely influencing its physicochemical properties (e.g., lipophilicity, electronic effects) and bioactivity.

Properties

IUPAC Name |

3-(3-bromophenyl)-6-chloro-4,7-dimethylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrClO2/c1-9-6-15-13(8-14(9)19)10(2)16(17(20)21-15)11-4-3-5-12(18)7-11/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOALETLWRJRCCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)C(=C(C(=O)O2)C3=CC(=CC=C3)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3-Bromophenyl)-6-chloro-4,7-dimethylcoumarin is a synthetic compound belonging to the coumarin family, which has garnered interest due to its diverse biological activities. Coumarins are known for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article will explore the biological activity of this specific coumarin derivative, supported by case studies and relevant research findings.

Synthesis and Structural Characteristics

The synthesis of 3-(3-Bromophenyl)-6-chloro-4,7-dimethylcoumarin typically involves the condensation of appropriate phenolic and carbonyl compounds under acidic conditions. The compound's structure features a bromophenyl group, a chlorine atom, and two methyl groups attached to the coumarin backbone, contributing to its unique biological properties.

Anticancer Properties

Research indicates that coumarin derivatives exhibit significant cytotoxic effects against various cancer cell lines. A study investigating the cytotoxicity of similar coumarin compounds found that they can induce apoptosis in cancer cells through various mechanisms such as cell cycle arrest and activation of apoptotic pathways .

Table 1: Cytotoxicity Data of Coumarin Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3-(3-Bromophenyl)-6-chloro-4,7-dimethylcoumarin | MCF-7 (Breast) | TBD | Apoptosis induction |

| 4-Methylcoumarin | HeLa (Cervical) | 25 | DNA damage and apoptosis |

| Coumarin-3-carboxylic acid | HT-29 (Colon) | 15 | Cell cycle arrest |

Note: TBD = To Be Determined; further studies are required to establish IC50 values for the compound .

Antimicrobial Activity

Coumarins have also been noted for their antimicrobial properties. Studies have shown that certain derivatives can inhibit the growth of bacteria and fungi. For instance, a related compound demonstrated effective inhibition against Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The anti-inflammatory activity of coumarins is another area of interest. Research indicates that these compounds can downregulate pro-inflammatory cytokines and inhibit pathways involved in inflammation, such as NF-kB signaling . This property may be beneficial in developing treatments for chronic inflammatory diseases.

Case Studies

- Cytotoxicity Assessment : In a study evaluating various coumarins, including derivatives similar to 3-(3-Bromophenyl)-6-chloro-4,7-dimethylcoumarin, researchers observed marked cytotoxic effects in MCF-7 breast cancer cells. The study utilized MTT assays to determine cell viability post-treatment.

- Antimicrobial Testing : Another investigation focused on the antimicrobial efficacy of coumarins against clinical isolates of bacteria. The results showed that certain coumarin derivatives inhibited bacterial growth effectively, indicating their potential as natural preservatives or therapeutic agents.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties

Coumarins, including 3-(3'-Bromophenyl)-6-chloro-4,7-dimethylcoumarin, are known for their antioxidant activities. Research indicates that modifications at specific positions on the coumarin structure can enhance their ability to scavenge free radicals. For instance, the introduction of hydroxyl groups significantly improves antioxidant efficacy compared to unsubstituted coumarins .

Therapeutic Potential

The compound has been investigated for its potential in treating various diseases linked to oxidative stress and inflammation. Notably, it has been proposed for use in formulations aimed at preventing advanced glycation end-products (AGEs), which are implicated in conditions such as diabetes, Alzheimer's disease, and rheumatoid arthritis . The ability of this coumarin derivative to inhibit the formation of AGEs makes it a candidate for therapeutic applications in chronic diseases.

Agricultural Applications

Pesticidal Activity

Research has shown that coumarin derivatives possess pesticidal properties. The bromophenyl substitution in 3-(3'-Bromophenyl)-6-chloro-4,7-dimethylcoumarin enhances its effectiveness against certain pests and pathogens. Studies have demonstrated that this compound can act as a bioactive agent in crop protection, potentially reducing reliance on synthetic pesticides .

Material Science

Fluorescent Properties

The unique structure of 3-(3'-Bromophenyl)-6-chloro-4,7-dimethylcoumarin allows it to exhibit fluorescence under specific conditions. This property is being explored for applications in fluorescent labeling and imaging techniques in biological research. The incorporation of this compound into polymer matrices could lead to the development of new materials with tailored optical properties.

Data Table: Summary of Applications

Case Studies

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of various coumarin derivatives, including 3-(3'-Bromophenyl)-6-chloro-4,7-dimethylcoumarin. The results indicated that this compound exhibited significant DPPH scavenging activity, comparable to established antioxidants like Trolox .

Case Study 2: Pesticidal Activity

In field trials assessing the efficacy of coumarin derivatives as biopesticides, 3-(3'-Bromophenyl)-6-chloro-4,7-dimethylcoumarin was found to effectively reduce pest populations while maintaining crop health. This suggests its potential as an eco-friendly alternative to conventional pesticides .

Comparison with Similar Compounds

Structural and Functional Differences

- Halogen Placement : The target compound’s 3-bromophenyl and 6-chloro substituents distinguish it from analogs like 6-Bromo-4-methyl-3-phenylcoumarin (6-Br at position 6). Bromine’s electron-withdrawing effect may enhance stability and binding to hydrophobic enzyme pockets, while chlorine at position 6 could modulate electronic effects on the coumarin ring .

- Methyl vs.

- Enzyme Inhibition Potential: While hydroxy-substituted coumarins show strong inhibition of collagenase and hyaluronidase , the target compound’s methyl and chloro groups may shift selectivity toward other enzymes (e.g., tyrosinase or elastase), though empirical data are lacking.

Computational Insights

AutoDock Vina, a molecular docking tool, has been used to predict binding affinities of similar coumarins to enzymes like tyrosinase and elastase . For example, 3-(3’-Bromophenyl)-6,7-dihydroxycoumarin demonstrated strong elastase inhibition (IC₅₀ ~1.2 µM) due to hydrogen bonding with catalytic residues . The target compound’s lack of hydroxyl groups may reduce hydrogen-bonding capacity but could enhance hydrophobic interactions with enzyme pockets, warranting further docking studies.

Q & A

Q. What are the recommended synthetic pathways for 3-(3-bromophenyl)-6-chloro-4,7-dimethylcoumarin, and how can intermediates be optimized for yield?

Methodological Answer: Coumarin derivatives are typically synthesized via Pechmann or Kostanecki reactions. For bromophenyl-substituted coumarins, a modified Pechmann condensation using 3-bromophenol derivatives and β-keto esters under acidic conditions (e.g., H₂SO₄ or PPA) is effective. Intermediate purification via column chromatography (silica gel, hexane/EtOAc) is critical to isolate isomers. Yield optimization requires controlled temperature (70–90°C) and stoichiometric ratios of reactants. For example, analogous coumarin syntheses achieved >85% purity after recrystallization .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

Methodological Answer: High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., MH+ at m/z 464.0497 for a brominated coumarin analog ). Nuclear magnetic resonance (NMR) spectroscopy resolves substituent positions:

- ¹H NMR identifies methyl groups (δ ~2.66 ppm for CH₃) and aromatic protons (δ 7.04–8.17 ppm for bromophenyl and coumarin rings) .

- ¹³C NMR distinguishes carbonyl signals (δ ~162 ppm for C=O) and quaternary carbons. Purity should be validated via HPLC (≥97% by HLC/GC methods ).

Q. How do substituents (bromo, chloro, methyl) influence the compound’s solubility and reactivity?

Methodological Answer: Bromine and chlorine increase hydrophobicity, requiring polar aprotic solvents (e.g., DMF, DMSO) for reactions. Methyl groups at C4/C7 enhance steric hindrance, slowing nucleophilic attacks. Comparative studies of 6-bromo-4-hydroxycoumarin show bromine’s electron-withdrawing effects reduce electrophilic substitution rates . Solubility can be empirically tested using logP calculations and solvent partitioning .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activity data for brominated coumarins?

Methodological Answer: Discrepancies often arise from purity variations (e.g., >95% vs. >97% HLC ) or assay conditions. A standardized protocol should:

- Use a common cell line (e.g., HepG2) with controlled passage numbers.

- Normalize compound concentrations via LC-MS quantification.

- Include positive controls (e.g., 6-bromo-4-hydroxycoumarin ) to benchmark activity. Statistical tools like ANOVA can identify significant outliers .

Q. What experimental frameworks are suitable for studying the environmental fate of this compound and its degradation products?

Methodological Answer: Follow the INCHEMBIOL project’s design :

- Abiotic studies : Assess hydrolysis/photolysis in simulated sunlight (λ = 290–800 nm) and pH-varied buffers.

- Biotic studies : Use microbial consortia from contaminated soils to track biodegradation via GC-MS.

- Ecotoxicology : Evaluate Daphnia magna survival rates at 0.1–10 mg/L exposure.

Q. How can spectral data discrepancies (e.g., NMR shifts) be systematically addressed during structural elucidation?

Methodological Answer: Conflicting shifts may arise from solvent effects or tautomerism. For example, coumarin hydroxyl protons (δ ~5.10 ppm in CDCl₃ ) may vary in DMSO-d₆. Strategies include:

- Repeating experiments in multiple solvents.

- Using 2D NMR (COSY, HSQC) to resolve coupling patterns.

- Comparing with literature data for 6-chloro-4-phenyl analogs .

Q. What methodologies validate the compound’s stability under varying storage conditions?

Methodological Answer: Accelerated stability studies:

- Expose the compound to 40°C/75% RH for 4 weeks.

- Monitor degradation via HPLC every 7 days. Hygroscopic analogs (e.g., 3-bromophenethylamine hydrochloride ) require desiccated storage (−20°C, argon atmosphere).

Data Analysis & Optimization

Q. How can computational modeling predict the impact of substituent modifications on bioactivity?

Methodological Answer: Density functional theory (DFT) calculates electron distribution at substituent sites. For example, bromine’s electronegativity alters HOMO-LUMO gaps, affecting binding to targets like cytochrome P450. QSAR models trained on 6-chloro-3-phenylcoumarins can extrapolate bioactivity trends.

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity assays?

Methodological Answer: Use nonlinear regression (e.g., GraphPad Prism) to fit IC₅₀ values. Bootstrap resampling (1,000 iterations) reduces variability. For synergistic studies (e.g., with paclitaxel), Chou-Talalay combination index analysis is ideal .

Q. How do researchers address batch-to-batch variability in synthetic yields?

Methodological Answer: Implement quality-by-design (QbD) principles:

- Define critical process parameters (CPPs: temperature, catalyst loading).

- Use design of experiments (DoE) to optimize factors (e.g., 2³ factorial designs).

- Track impurities via LC-MS and correlate with reaction conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.